molecular formula C8H7NOS B1338352 6-Methylbenzo[d]thiazol-2(3H)-one CAS No. 53827-53-5

6-Methylbenzo[d]thiazol-2(3H)-one

Cat. No. B1338352
CAS RN: 53827-53-5
M. Wt: 165.21 g/mol
InChI Key: ZJFQBNCCRYZGSL-UHFFFAOYSA-N
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Description

The compound 6-Methylbenzo[d]thiazol-2(3H)-one is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are of significant interest due to their diverse biological activities and applications in various fields, including materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of derivatives related to 6-Methylbenzo[d]thiazol-2(3H)-one has been explored in several studies. For instance, the synthesis of thiazolidin-4-one derivatives from 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine involves a reaction with substituted benzaldehydes followed by cyclocondensation with 2-meraptoacetic acid . Another study reports the synthesis of thiazolo[3,2-a]chromeno[4,3-d]pyrimidin-6(7H)-ones, which, while not the same, are structurally related and highlight the versatility of reactions involving thiazole derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 6-Methylbenzo[d]thiazol-2(3H)-one has been determined using various spectroscopic techniques and X-ray crystallography. For example, the X-ray crystal structure analysis of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole provides insights into the molecular geometry and intermolecular interactions of such compounds . Similarly, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one has been studied using single-crystal X-ray diffraction and DFT calculations .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives includes alkylation, oxidation, and cyclocondensation reactions. For instance, the alkylation and oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine have been studied, showing the formation of various oxidized products depending on the oxidizing agent used . This indicates that the benzothiazole moiety can undergo selective oxidation, which is useful in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The mesomorphic properties of liquid crystalline 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles have been reported, indicating the potential for these compounds in the design of liquid crystal materials . Additionally, the antimicrobial activity of thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine against Escherichia coli and Staphylococcus aureus has been evaluated, showing significant activity and suggesting potential pharmaceutical applications .

Scientific Research Applications

1. Antimicrobial Properties

6-Methylbenzo[d]thiazol-2(3H)-one and its derivatives have been studied for their antimicrobial properties. Hussein and Azeez (2013) synthesized various derivatives of this compound, demonstrating significant antibacterial activity against both gram-negative and gram-positive bacteria (Hussein & Azeez, 2013).

2. Optoelectronic and Photonic Applications

Research by Huo et al. (2021) explored the electronic and nonlinear optical (NLO) properties of azo derivatives of 6-Methylbenzo[d]thiazol-2(3H)-one. Their findings indicate potential applications in optoelectronics and photonics (Huo et al., 2021).

3. Development of Molecular Structures

Zhang et al. (2021) and Haroon et al. (2019) have conducted studies on the structural development of molecular adducts and derivatives involving 6-Methylbenzo[d]thiazol-2(3H)-one. These studies contribute to understanding the molecular interactions and structural behavior of this compound (Zhang et al., 2021); (Haroon et al., 2019).

4. Spectroscopic Analysis and Chemical Binding

Sun et al. (2008) investigated the vibrational spectroscopy and quantum chemical calculations of derivatives of 6-Methylbenzo[d]thiazol-2(3H)-one, shedding light on their binding capabilities with metals, which is crucial for various chemical applications (Sun et al., 2008).

5. Electronic and Chemical Properties

Several studies, such as those by Miar et al. (2021) and Ermiş & Durmuş (2020), have focused on the electronic properties and molecular orbital interactions of derivatives of 6-Methylbenzo[d]thiazol-2(3H)-one. These studies contribute to understanding the chemical reactivity and electronic transitions of this compound (Miar et al., 2021); (Ermiş & Durmuş, 2020).

6. Pharmaceutical Applications

Khamees et al. (2020) and Shanmugapriya et al. (2022) have explored the potential pharmaceutical applications of derivatives of 6-Methylbenzo[d]thiazol-2(3H)-one, including anti-inflammatory properties and molecular docking studies for cancer protein targets (Khamees et al., 2020); (Shanmugapriya et al., 2022).

properties

IUPAC Name

6-methyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFQBNCCRYZGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548274
Record name 6-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylbenzo[d]thiazol-2(3H)-one

CAS RN

53827-53-5
Record name 6-Methyl-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53827-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Zhou, H Hong, H Wang, T Zhang… - European Journal of …, 2018 - Wiley Online Library
Carbonyl sulfide (COS), whose molecular structure is similar to CO 2 and CS 2 , could be used as a better alternative carbonyl reagent due to its high chemical activity. However, the …

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